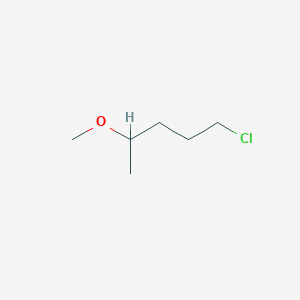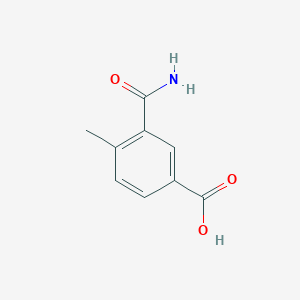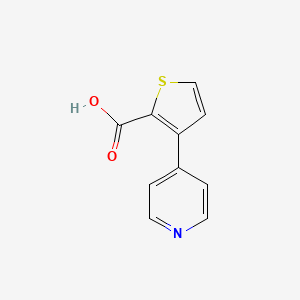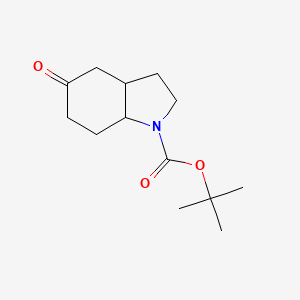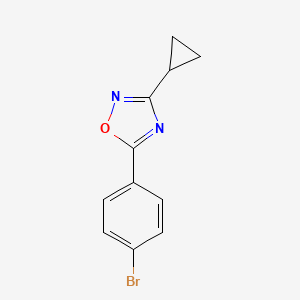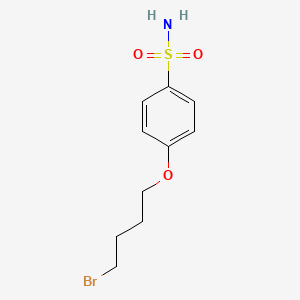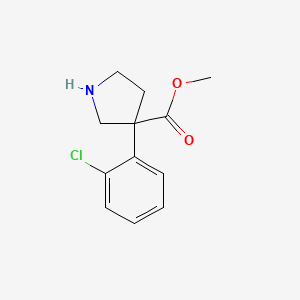
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods include the use of fluorinated intermediates and azepanone derivatives . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques .
化学反应分析
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
相似化合物的比较
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one can be compared with other similar compounds, such as:
- 3-(3-Chloro-2-hydroxypropyl)azepan-2-one
- 3-(3-Bromo-2-hydroxypropyl)azepan-2-one
- 3-(3-Iodo-2-hydroxypropyl)azepan-2-one
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications.
属性
分子式 |
C9H16FNO2 |
|---|---|
分子量 |
189.23 g/mol |
IUPAC 名称 |
3-(3-fluoro-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H16FNO2/c10-6-8(12)5-7-3-1-2-4-11-9(7)13/h7-8,12H,1-6H2,(H,11,13) |
InChI 键 |
LOPXOCUNQMSEEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(=O)C(C1)CC(CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



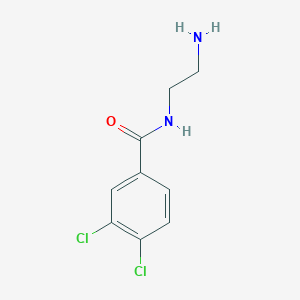


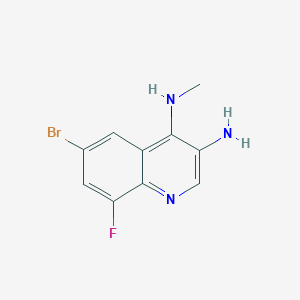
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
